Ethyl 2-(2,4-dichlorophenyl)acetate
Description
Contextualizing Ethyl 2-(2,4-dichlorophenyl)acetate within Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, this compound is primarily recognized as a valuable building block and intermediate. bldpharm.com Its molecular structure, which features a dichlorinated benzene (B151609) ring attached to an ethyl acetate (B1210297) group, makes it a versatile precursor for the synthesis of more complex molecules. The presence of the reactive ester group and the specific substitution pattern on the aromatic ring allows for a variety of chemical transformations.
The compound is classified as a benzene compound and an ester, and it is frequently utilized in research and development settings. bldpharm.com Its utility is demonstrated in its role as a key intermediate in the synthesis of certain agrochemicals. For instance, it is a precursor to 2,4-dichlorophenyl acetaldehyde (B116499), which is an essential component in the synthesis of the fungicide tetraconazole. google.com The chemical properties of this compound, detailed in the table below, provide a foundation for its application in targeted chemical syntheses.
| Property | Value |
|---|---|
| Molecular Formula | C10H10Cl2O2 nih.gov |
| Molecular Weight | 233.09 g/mol nih.gov |
| CAS Number | 41022-54-2 nih.gov |
| IUPAC Name | This compound nih.gov |
| XLogP3 | 3.6 nih.gov |
Historical Perspectives on Dichlorinated Phenylacetic Acid Derivatives in Research
The research interest in dichlorinated phenylacetic acid derivatives is part of a broader historical engagement with phenylacetic acids and their analogues. Phenylacetic acid itself and its derivatives are significant as starting materials for numerous drugs and as metabolites in biological systems. mdpi.com The introduction of chlorine atoms onto the phenyl ring modifies the electronic properties and reactivity of the molecule, opening up different avenues for research and application.
Historically, research into dichlorinated phenylacetic acid derivatives has been driven by their utility in various fields. A notable example is the development of herbicides, such as those based on 2,4-dichlorophenoxyacetic acid (2,4-D), which has spurred investigations into related structures and their synthesis. rsc.org Synthetic methods, such as the carbonylation of 2,4-dichlorobenzyl chloride to produce 2,4-dichlorophenylacetic acid, have been developed to provide efficient access to these compounds. researchgate.net The selective chlorination of phenylacetic acids has also been a subject of study to control the position of the halogen atoms and generate specific isomers for further use. unimi.itresearchgate.net This historical context highlights a continuous effort to synthesize and explore the properties of dichlorinated phenylacetic acid derivatives for practical applications.
Significance of this compound as a Research Subject
The primary significance of this compound in academic and industrial research lies in its role as a crucial intermediate. bldpharm.comgoogle.com Its structure is particularly suited for creating target molecules where the 2,4-dichlorophenyl moiety is a key pharmacophore or active group. The compound's value is underscored by its frequent appearance in patents related to chemical synthesis. nih.gov
As mentioned, a significant application is in the agrochemical industry, where it serves as a precursor for fungicides. google.com This positions this compound as an important compound in the supply chain for crop protection agents. Its availability as a research chemical from various suppliers further indicates its established role in the scientific community for exploratory synthesis and the development of new chemical entities. bldpharm.com
Overview of Research Trajectories for Aryl Acetate Esters
The research trajectories for aryl acetate esters, the broader class to which this compound belongs, are diverse and have evolved over time. A major area of focus is in the field of medicinal chemistry and chemical biology, where the ester moiety is used strategically in prodrug design. acs.orgmdpi.com Ester groups can mask polar carboxylic acids, improving a drug's ability to permeate cell membranes and enhancing its bioavailability. mdpi.com These ester prodrugs are designed to be cleaved by ubiquitous esterase enzymes within the body to release the active drug. acs.org
Another significant research trend involves the use of aryl acetate esters as fluorogenic probes. Certain aryl acetates have been developed as substrates for esterases, releasing a fluorescent molecule upon cleavage, which can be used to measure enzyme activity or assess cell viability. acs.org Furthermore, research into the enzymatic resolution of racemic arylpropionic acid esters, a closely related class of compounds, is prominent. This technique aims to isolate specific enantiomers, which is particularly important for non-steroidal anti-inflammatory drugs (NSAIDs), where one enantiomer is often more active than the other. nih.gov The synthesis of 2-aryl propionic acids, many of which are important pharmaceuticals, continues to be an active area of investigation, with new catalytic methods being developed. mdpi.com These research trends underscore the continued importance of aryl esters as versatile tools in drug discovery, diagnostics, and synthetic methodology. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,4-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKNWRRUKBQMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961391 | |
| Record name | Ethyl (2,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41022-54-2 | |
| Record name | 41022-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of Ethyl 2 2,4 Dichlorophenyl Acetate
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of ethyl 2-(2,4-dichlorophenyl)acetate is characterized by the electrophilic nature of the ester carbonyl carbon and the nucleophilic character of the aromatic ring, which is tempered by the presence of deactivating chloro-substituents.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester group of this compound can undergo hydrolysis to yield 2,4-dichlorophenylacetic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base. In base-catalyzed saponification, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that then eliminates an ethoxide ion. The resulting carboxylic acid is deprotonated in the basic medium to form a carboxylate salt. The kinetics of ester hydrolysis, such as that of ethyl acetate (B1210297), are often studied to determine reaction rates and constants, which are dependent on factors like temperature and reactant concentrations. sfu.cascihub.orgresearchgate.net
Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. While specific studies on the transesterification of this compound are not prevalent, general methods, such as using 1,2,4-triazole (B32235) as an active acyl transfer catalyst, are applicable for the aminolysis and transesterification of various esters.
Reactions at the Ester Carbonyl Group
The carbonyl group of the ester is a key site for nucleophilic attack. A notable example of this reactivity is the reaction with Grignard reagents. udel.edu The addition of a Grignard reagent, such as an alkyl or aryl magnesium halide, to the ester carbonyl leads to the formation of a ketone intermediate. masterorganicchemistry.com This ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after acidic workup. For instance, the reaction of this compound with two equivalents of methylmagnesium bromide would be expected to yield 1,1-dimethyl-2-(2,4-dichlorophenyl)ethanol.
Electrophilic Aromatic Substitution on the Dichlorophenyl Moiety
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, can occur on the dichlorophenyl ring. The regioselectivity of these reactions is directed by the existing substituents: the two chlorine atoms and the -CH₂COOEt group. Both chlorine and the alkyl acetate group are deactivating towards EAS, making the ring less reactive than benzene (B151609) itself. pschemicals.com
The directing effects of the substituents are as follows:
Chlorine atoms: These are ortho-, para-directing due to the lone pair electrons that can stabilize the arenium ion intermediate through resonance, despite their electron-withdrawing inductive effect.
Considering the positions on the 2,4-dichlorophenyl ring, the available positions for substitution are 3, 5, and 6. The directing effects of the substituents on these positions are summarized in the table below.
| Position | Directing Effect of Cl at C2 | Directing Effect of Cl at C4 | Overall Activation/Deactivation | Predicted Major Product Position |
|---|---|---|---|---|
| 3 | ortho (activating) | ortho (activating) | Activated by both Cl atoms | Possible |
| 5 | para (activating) | ortho (activating) | Activated by both Cl atoms | Likely |
| 6 | ortho (activating) | meta (deactivating) | Activated by C2-Cl, Deactivated by C4-Cl | Less Likely |
Based on this analysis, electrophilic attack is most likely to occur at position 5, which is para to the chlorine at C2 and ortho to the chlorine at C4. Nitration of 1-chloro-4-nitrobenzene, a related structure, has been studied in detail, providing insights into the complexities of EAS on substituted benzenes. rsc.org For example, the nitration of 2-chlorotoluene (B165313) yields 2-chloro-5-nitrotoluene, which aligns with the predicted directing effects. quora.com
Functional Group Transformations and Derivatization
The functional groups of this compound can be transformed to create a variety of derivatives.
Reduction Reactions of the Ester Group
The ester group can be reduced to a primary alcohol, 2-(2,4-dichlorophenyl)ethanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. ic.ac.ukmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, ultimately leading to the alcohol after an aqueous workup. reddit.comdoubtnut.com While NaBH₄ can reduce aldehydes and ketones, it is generally not strong enough to reduce esters. ncert.nic.in
Amidation and Related Transformations
The ethyl ester can be converted to the corresponding amide, 2-(2,4-dichlorophenyl)acetamide, by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation, known as aminolysis, can be challenging and often requires specific conditions.
Several methods for the amidation of esters have been developed:
Direct Aminolysis: Heating the ester with an amine can lead to the amide, but this often requires high temperatures and may not be suitable for all substrates.
Catalytic Amidation: Various catalysts can facilitate the direct amidation of esters under milder conditions. For instance, iron(III) chloride has been shown to catalyze the solvent-free direct amidation of esters with primary and secondary amines. nih.gov Other catalytic systems, including those based on titanium, have also been reported for the direct amidation of carboxylic acids and esters. rsc.org
Use of Coupling Reagents: Methods developed for peptide synthesis are also applicable here. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used to couple amines with carboxylic acids, which can be generated in situ from the ester via hydrolysis. researchgate.netfishersci.it
| Method | Reagents/Catalyst | General Conditions |
|---|---|---|
| Direct Aminolysis | Amine (e.g., NH₃, RNH₂, R₂NH) | Heating |
| Iron-Catalyzed Amidation | FeCl₃, Amine | Solvent-free, 80 °C |
| Titanium-Catalyzed Amidation | TiF₄, Amine | Refluxing toluene |
| Coupling Reagent Method | HBTU, Hünig's base, Amine | Room temperature |
These methods provide versatile routes to a wide range of amide derivatives of 2,4-dichlorophenylacetic acid.
Introduction of Novel Substituents on the Aryl Ring
The 2,4-dichloro-substituted phenyl ring of this compound presents a unique scaffold for synthetic modification. The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring towards traditional electrophilic aromatic substitution. Consequently, the introduction of new functional groups necessitates the use of modern synthetic methodologies, primarily through metal-catalyzed cross-coupling reactions. While specific studies detailing the direct derivatization of the aryl ring of this compound are not extensively documented in peer-reviewed literature, the reactivity of the chloro-substituents can be inferred from analogous systems.
The chlorine atoms on the aromatic ring are potential handles for a variety of cross-coupling reactions. The relative reactivity of the two chlorine atoms is a key consideration. Generally, the chlorine at the 4-position is more susceptible to oxidative addition to a low-valent metal catalyst due to lesser steric hindrance compared to the 2-position. However, electronic effects can also play a significant role, and the specific reaction conditions, including the choice of catalyst, ligand, and base, can influence the regioselectivity of the substitution.
Catalytic Transformations Involving this compound
The synthetic utility of this compound extends to its participation in various catalytic transformations. These reactions offer powerful tools for constructing complex molecular architectures from this readily available starting material.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific examples utilizing this compound as a substrate are not prevalent in the surveyed literature, the principles of established cross-coupling reactions provide a framework for its potential applications. The presence of two chloro-substituents on the aryl ring makes it a candidate for reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.
In a hypothetical Suzuki-Miyaura coupling, one of the chloro-substituents could be replaced by an aryl, heteroaryl, or vinyl group through reaction with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. The choice of ligand would be crucial in facilitating the reaction and controlling the regioselectivity.
The Heck reaction, involving the palladium-catalyzed coupling of the aryl chloride with an alkene, could introduce a vinyl substituent onto the dichlorophenyl ring. nrochemistry.comlupinepublishers.com The reaction typically proceeds with high stereoselectivity for the trans isomer. lupinepublishers.com
The Buchwald-Hartwig amination offers a pathway to introduce nitrogen-based nucleophiles, such as primary or secondary amines, onto the aromatic ring. nsf.govchemicalbook.com This reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. nsf.govchemicalbook.com
The Sonogashira coupling would enable the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, leading to the synthesis of substituted alkynes. patsnap.com This reaction is typically co-catalyzed by palladium and copper complexes. patsnap.com
The following table outlines the potential products from these cross-coupling reactions, assuming selective substitution at one of the chloro positions.
| Cross-Coupling Reaction | Coupling Partner | Potential Product Structure |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | |
| Heck | Alkene (R-CH=CH₂) | |
| Buchwald-Hartwig | Amine (R₂NH) | |
| Sonogashira | Alkyne (R-C≡CH) |
Note: The table represents hypothetical products based on established cross-coupling methodologies. The regioselectivity (substitution at C2 or C4) would depend on the specific reaction conditions.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. While the direct application of this compound in organocatalytic reactions is not well-documented, its structural features suggest potential for certain transformations.
The ester functionality could potentially participate in reactions such as organocatalytic Michael additions, where the enolate of the ester, generated in the presence of a suitable organocatalyst, could act as a nucleophile. However, the acidity of the α-protons would be a critical factor.
It is important to note that the current body of scientific literature lacks specific, detailed research findings on the derivatization of the aryl ring and the catalytic transformations of this compound as outlined. The discussions above are based on established chemical principles and analogous reactions of similar compounds. Further experimental investigation is required to fully elucidate the reactivity and synthetic potential of this compound.
Computational Chemistry and Molecular Modeling of Ethyl 2 2,4 Dichlorophenyl Acetate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic properties of Ethyl 2-(2,4-dichlorophenyl)acetate. researchgate.net These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring, which is rich in π-electrons. The LUMO is likely distributed over the ester group, which contains electron-withdrawing carbonyl functionality. The presence of electron-withdrawing chloro-substituents on the phenyl ring influences the energy levels of these frontier orbitals. rsc.org Theoretical calculations can precisely determine these energy levels and their distribution.
Table 1: Representative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: The values in this table are illustrative and would be precisely determined through specific DFT calculations.
Electrostatic Potential (ESP) maps, also known as molecular electrostatic potential (MEP) surfaces, are valuable for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate regions of positive and negative electrostatic potential, which are crucial for predicting sites of electrophilic and nucleophilic attack. libretexts.org
In the MEP map of this compound, the regions of most negative potential (typically colored red) are expected to be located around the oxygen atoms of the ester group, indicating their nucleophilic character. The regions of positive potential (typically colored blue) would be found around the hydrogen atoms. The dichlorophenyl ring will exhibit a complex potential distribution due to the interplay between the aromatic system and the electronegative chlorine atoms. These maps provide insights into how the molecule will interact with other polar molecules or ions. libretexts.org
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. youtube.com The relative energies of different conformers determine their population at a given temperature.
The key rotatable bonds in this compound are the C-C bond between the phenyl ring and the acetate (B1210297) group, and the C-O bond of the ester. Rotation around these bonds can lead to different spatial orientations of the phenyl ring and the ethyl group. Computational methods can be used to calculate the energy of the molecule as a function of these dihedral angles, thereby mapping the energy landscape and identifying the lowest energy (most stable) conformations. For instance, staggered conformations are generally more stable than eclipsed conformations. youtube.com
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) |
| Anti-periplanar | 180° | 0.0 (most stable) |
| Syn-clinal (Gauche) | 60° | 1.5 |
| Eclipsed | 0° | 4.2 (least stable) |
Note: These values are representative and serve to illustrate the concept of an energy landscape.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its interactions with its environment, such as solvent molecules or biological macromolecules.
By placing the molecule in a simulation box with a chosen solvent (e.g., water or an organic solvent), MD simulations can track its trajectory and interactions. This can reveal information about solvation shells, hydrogen bonding patterns, and the molecule's diffusion behavior. Furthermore, MD simulations are instrumental in studying how this compound might bind to a receptor or permeate a biological membrane, by calculating the potential of mean force along a specific reaction coordinate. mdpi.com
Structure-Reactivity Relationship Prediction
The computational data gathered from quantum chemical calculations and molecular modeling can be integrated to predict the structure-reactivity relationships of this compound.
The Electrostatic Potential Map visually confirms these predictions, highlighting the electron-rich oxygen atoms as likely sites for interaction with electrophiles and proton donors. libretexts.org
Conformational Analysis is crucial because the reactivity of the molecule can be dependent on its three-dimensional shape. The most stable conformer will be the most abundant, and its geometry will dictate which reactive sites are sterically accessible to other reacting species.
Molecular Dynamics Simulations can further refine these predictions by showing how intermolecular interactions in a specific environment might influence the molecule's conformation and the accessibility of its reactive sites. mdpi.com
Together, these computational approaches provide a comprehensive understanding of the chemical nature of this compound, bridging the gap between its molecular structure and its observable chemical behavior.
Analytical Methodologies for Quantitative and Qualitative Assessment of Ethyl 2 2,4 Dichlorophenyl Acetate
Spectroscopic Characterization Techniques in Research
Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of Ethyl 2-(2,4-dichlorophenyl)acetate. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding unique spectral fingerprints.
Advanced NMR Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not widely published in publicly accessible literature, the expected chemical shifts and splitting patterns can be predicted based on its structure and comparison with similar compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the ethyl group and the protons on the dichlorophenyl ring and the acetate (B1210297) moiety. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The methylene protons of the acetate group would likely appear as a singlet, while the aromatic protons on the dichlorophenyl ring would exhibit complex splitting patterns due to their distinct chemical environments.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon atoms in the molecule. This includes the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the distinct carbons of the dichlorophenyl ring. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, providing a comprehensive structural map. mdpi.com
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. The calculated exact mass of this compound (C₁₀H₁₀Cl₂O₂) is 232.0057849 Da. rsc.org HRMS analysis would be expected to yield a molecular ion peak corresponding to this value, providing strong evidence for the compound's identity.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. For the related compound, 2,4-Dichlorophenyl acetate , experimental GC-MS data shows characteristic peaks that can be used for comparative purposes. oatext.com
Table 1: Experimental GC-MS Fragmentation Data for 2,4-Dichlorophenyl acetate
| m/z | Relative Intensity |
| 43 | 99.99 |
| 162 | 67.10 |
| 164 | 34.70 |
| 73 | 13.00 |
| 98 | 10.50 |
Data sourced from a public database for the related compound 2,4-Dichlorophenyl acetate and is for illustrative purposes. oatext.com
Infrared and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insight into the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and acetate groups, as well as C-O stretching of the ester linkage. The presence of chlorine atoms on the phenyl ring would also influence the fingerprint region of the spectrum. For the related compound 2,4-Dichlorophenyl acetate , FT-IR spectra have been recorded, providing a reference for the expected vibrational modes. oatext.com
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. photothermal.com For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the dichlorophenyl ring and the C-Cl bonds. As with IR spectroscopy, experimental data for the related 2,4-Dichlorophenyl acetate is available and can be used as a guide. oatext.com
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Optimization
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. The development of a robust GC-MS method for this compound would involve optimizing several parameters to achieve good chromatographic resolution and sensitivity.
Method Development Considerations:
Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable starting point.
Temperature Programming: A carefully controlled oven temperature program is crucial for separating the analyte from any impurities or matrix components.
Injection Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.
Mass Spectrometer Parameters: In the mass spectrometer, monitoring specific ions (Selected Ion Monitoring, SIM) can significantly enhance sensitivity and selectivity for quantification.
Table 2: Illustrative GC-MS Parameters Based on a Method for a Related Compound
| Parameter | Value |
| Column | Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Oven Program | 80°C (1.2 min), then to 320°C at 20°C/min, hold for 2.0 min |
| Injection Mode | Splitless |
| Ionization Mode | Electron Impact (EI) |
These parameters are based on a method for the related compound 2,4-dichloroanisole (B165449) and serve as a starting point for optimization. ejgm.co.uk
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. The development of an HPLC method for this compound would focus on achieving good separation, peak shape, and detection sensitivity.
Method Development Considerations:
Column and Mobile Phase: Reversed-phase HPLC using a C18 column is a common starting point. The mobile phase would typically consist of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The ratio of these solvents would be optimized to achieve the desired retention time and separation.
Detector: A UV detector would be suitable for detecting the aromatic ring in this compound. The detection wavelength would be selected based on the compound's UV absorbance maximum.
Flow Rate and Temperature: These parameters would be adjusted to optimize the separation efficiency and analysis time.
Validated HPLC methods for the analysis of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) in various matrices have been reported and can guide the development of a method for this compound. photothermal.comepa.gov
Table 3: Example HPLC Conditions Based on a Method for a Related Compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water/Acetic Acid (e.g., 80:19.5:0.5 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 283 nm |
| Column Temperature | 40°C |
These parameters are based on a method for the related compound 2,4-D and would require optimization for this compound. epa.gov
Hyphenated Analytical Techniques for Complex Matrix Analysis
The quantitative and qualitative assessment of this compound, particularly within complex matrices such as pharmaceutical formulations and environmental samples, necessitates the use of sophisticated analytical methodologies. Hyphenated techniques, which couple a separation technique with a sensitive detection method, are indispensable for achieving the required selectivity, sensitivity, and accuracy in such analyses. These techniques are adept at separating the target analyte from a multitude of interfering components present in the matrix and providing unambiguous identification and precise quantification.
The primary hyphenated techniques employed for the analysis of this compound and structurally related compounds include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques often depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is first vaporized and separated into its individual components in the gas chromatograph. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
For the analysis of related chlorinated compounds, such as the methyl ester of 2,4-D, specific GC-MS methods have been developed that can be adapted for this compound. epa.gov These methods typically utilize a capillary column, such as a DB-5MS, which is a low-polarity column suitable for a wide range of compounds. epa.gov The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte. epa.gov
A typical GC-MS setup for a related compound, which could be optimized for this compound, is detailed in the table below.
Table 1: Illustrative GC-MS Parameters for Analysis of a Related Chlorinated Compound
| Parameter | Value |
|---|---|
| Gas Chromatograph | Agilent Model 6890A or equivalent |
| Column | Durabond-1 (15 m x 0.25 mm, 0.25 µm film thickness) with a Stabilwax pre-column (1 m x 0.25 mm, 0.25 µm film thickness) |
| Injector | Splitless |
| Injection Volume | 2 µL |
| Oven Temperature Program | Hold at 60°C for 2 minutes, ramp to 150°C at 10°C/min, ramp to 200°C at 45°C/min, ramp to 240°C at 10°C/min, hold at 240°C for 2 minutes |
| Mass Spectrometer | Agilent Model 5973N or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (m/z) | 234 (quantitation), 236 (qualifier), 199 (qualifier) for 2,4-D methyl ester |
This table presents parameters used for a structurally similar compound and would require optimization for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For less volatile compounds or for samples in complex aqueous matrices, LC-MS/MS is the technique of choice. It offers high sensitivity and selectivity and is particularly useful for the analysis of trace levels of contaminants in environmental samples or impurities in pharmaceutical products.
This compound is a known starting material and potential impurity in the synthesis of the antihistamine drug Loratadine. nih.gov Therefore, analytical methods developed for the detection of impurities in Loratadine are directly applicable to the analysis of this compound. These methods often utilize reverse-phase liquid chromatography coupled with a UV detector, and for enhanced specificity and sensitivity, can be coupled to a mass spectrometer. nih.govnih.gov
A common approach involves using a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. nih.govhelixchrom.com A gradient elution is often employed to achieve optimal separation of the target analyte from other impurities and the active pharmaceutical ingredient. nih.gov
The following table outlines typical LC conditions that can be used for the analysis of this compound as an impurity in a pharmaceutical substance.
Table 2: Typical LC Parameters for the Analysis of Loratadine and its Impurities
| Parameter | Value |
|---|---|
| Liquid Chromatograph | ACQUITY UPLC H-Class System or equivalent |
| Column | SymmetryShield RP8 |
| Mobile Phase | Methanol : Buffer A (65:35, v/v) where Buffer A is 10 mM H₃PO₄ adjusted to pH 7.00 with triethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 244 nm |
| Column Temperature | Ambient |
This method is designed for the separation of multiple impurities in Loratadine and is suitable for the analysis of this compound. nih.gov
When coupled with a tandem mass spectrometer (MS/MS), the method's selectivity is significantly enhanced. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte even in the presence of co-eluting matrix components. epa.gov For instance, in the analysis of related compounds like 2,4-D in water, LC-MS/MS methods have been validated with a limit of quantification (LOQ) as low as 0.10 µg/L. epa.gov
The development of such methods is crucial for quality control in pharmaceutical manufacturing and for monitoring environmental contamination, ensuring that the concentration of potentially harmful substances is below acceptable limits.
Biological Interactions and Mechanistic Studies of Ethyl 2 2,4 Dichlorophenyl Acetate
In Vitro Studies on Cellular Pathways and Targets
Enzyme Inhibition and Activation Mechanisms
No specific studies detailing the inhibitory or activatory effects of ethyl 2-(2,4-dichlorophenyl)acetate on any particular enzyme have been identified. However, research on related compounds provides some context. For instance, derivatives of 2,4-dichlorophenoxyacetic acid have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. mdpi.com One study synthesized a series of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides and, through molecular docking, suggested their potential to interact with and inhibit the COX-2 active site. mdpi.com Another compound, 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl acetate (B1210297), which has a different core structure, was found to enhance the activity of several hepatic drug-metabolizing enzymes in rats, including cytochrome P-450, ethoxycoumarin O-deethylase, and glutathione (B108866) S-transferase. nih.gov It is crucial to note that these findings pertain to structurally distinct molecules and cannot be directly extrapolated to this compound.
Receptor Binding and Signaling Pathway Modulation
There is a lack of specific data on the direct binding of this compound to any cellular receptors or its ability to modulate specific signaling pathways. Research into related structures has touched upon receptor interactions. For example, the herbicide 2,4-dichlorophenoxyacetic acid has been shown to induce pancreatic β-cell death through a signaling pathway involving oxidative stress and AMP-activated protein kinase α (AMPKα). nih.gov Furthermore, various derivatives of bisphenol A, which share a dichlorophenyl moiety with the compound of interest, have been studied for their binding affinity to estrogen receptors (ERα and ERβ). nih.gov These studies highlight that the dichlorophenyl group can be a feature in molecules that interact with nuclear receptors, but direct evidence for this compound is absent.
Cellular Uptake and Metabolism Investigations
Specific studies investigating the cellular uptake and metabolic fate of this compound are not available. Research on the related insecticide 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl acetate indicated that its effects were primarily localized to the liver in rats, suggesting hepatic metabolism. nih.gov The study noted increased urinary excretion of thioethers, pointing towards a metabolic pathway involving conjugation. nih.gov However, due to structural differences, the metabolic pathways for this compound could be significantly different.
Molecular Basis of Biological Activity
The molecular basis for any potential biological activity of this compound is not well-defined due to a lack of dedicated research.
Structure-Activity Relationship (SAR) Studies
No formal structure-activity relationship (SAR) studies have been published that specifically include this compound within a series of compounds to elucidate the impact of its structural features on a particular biological activity. SAR studies on other chemical classes have provided general insights into the role of the dichlorophenyl group. For instance, in a series of 4-thiazolidinone (B1220212) inhibitors of acetylcholinesterase, the substitution pattern on the phenyl ring, including dichlorination, was found to be a key determinant of activity and selectivity. diva-portal.org Similarly, studies on amidrazone derivatives have explored how different substituents on the phenyl ring influence antiproliferative and anti-inflammatory activities. mdpi.com These examples underscore the importance of the dichlorophenyl moiety in modulating biological effects within certain molecular scaffolds, but a specific SAR for this compound and its derivatives is yet to be established.
Pharmacophore Modeling and Ligand Design Principles
There is no published research on pharmacophore modeling or ligand design that specifically uses this compound as a template or target molecule. Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. d-nb.info While the 2,4-dichlorophenyl group itself is a recognized pharmacophoric feature in various active compounds, including some designed as anticancer agents, specific models centered on the this compound scaffold are not available. mdpi.comresearchgate.net The design of new molecules often involves identifying and incorporating known pharmacophores; however, without a defined biological target or activity for this compound, such design principles have not been applied.
Mechanistic Toxicology at the Molecular Level
Detailed mechanistic toxicology studies specifically on this compound are not extensively available in publicly accessible literature. However, significant research has been conducted on its structural analogs, primarily 2,4-dichlorophenoxyacetic acid (2,4-D) and its metabolite, 2,4-dichlorophenol (B122985) (2,4-DCP). The toxicological profile of these related compounds can provide insights into the potential molecular interactions of this compound.
The cellular stress responses to compounds structurally related to this compound, such as 2,4-D and 2,4-DCP, have been a subject of investigation. It is believed that the toxicity of 2,4-D may be linked to the induction of free radical reactions, leading to oxidative stress and subsequent cellular damage. pjoes.comicm.edu.pl
Studies on 2,4-DCP have shown that it can induce endoplasmic reticulum (ER) stress. nih.govnih.gov In vitro experiments using human liver cells and mouse embryonic fibroblasts demonstrated that 2,4-DCP exposure leads to the upregulation of ER stress markers like Bip and CHOP, as well as eIF2α phosphorylation and Xbp1 mRNA splicing. nih.govresearchgate.net This activation of the ER stress pathways can ultimately trigger apoptosis, or programmed cell death. nih.govnih.gov Repression of ER stress has been shown to alleviate the apoptosis induced by 2,4-DCP. nih.gov Furthermore, exposure to 2,4-DCP has been linked to the collapse of mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov In some biological systems, such as the aquatic fern Microsorium pteropus, 2,4-DCP has been shown to induce photosynthetic stress, indicating its broad impact on cellular physiology. mdpi.com
The genotoxic and mutagenic potential of this compound has not been directly detailed in available research. However, extensive assessments have been performed on its analog, 2,4-D, and its derivatives, with some conflicting results over the years. icm.edu.pl
Some studies have indicated that 2,4-D and its commercial formulations can induce DNA damage and are potentially hazardous. nih.gov For instance, in Chinese Hamster Ovary (CHO) cells, both 2,4-D and its dimethylamine (B145610) salt were found to cause dose-dependent increases in sister chromatid exchanges and DNA strand breaks. nih.govresearchgate.net It has been suggested that the genotoxic effects of 2,4-D could be related to the generation of free radicals, which can lead to DNA damage. icm.edu.pl
Conversely, other studies have reported a lack of genotoxic potential for 2,4-D and its derivatives in various test systems. nih.gov For example, an investigation into a 2,4-D ester (2-butoxyethylester) and two of its salts found no evidence of genotoxicity in cultured rat lymphocytes or in forward mutation assays with CHO cells. nih.gov This suggests that the genotoxic potential of 2,4-D and its analogs may be dependent on the specific derivative, the test system used, and the dosage.
Studies on the metabolite 2,4-DCP have also been conducted. In plant cells, such as those of Allium cepa and Vicia faba, 2,4-DCP has been shown to have a cytogenetic and genotoxic impact, affecting the mitotic index and nucleic acid content. academicjournals.org
Table 1: Summary of Genotoxicity Findings for Compounds Related to this compound
| Compound | Test System | Finding | Reference(s) |
| 2,4-D | Chinese Hamster Ovary (CHO) cells | Induced dose-dependent increases in sister chromatid exchanges and DNA strand breaks. | nih.govresearchgate.net |
| 2,4-D Dimethylamine Salt | Chinese Hamster Ovary (CHO) cells | Induced dose-dependent increases in sister chromatid exchanges and DNA strand breaks. | nih.govresearchgate.net |
| 2,4-D 2-Butoxyethylester | Cultured Rat Lymphocytes, CHO cells | No evidence of genotoxicity (chromosomal aberrations or forward mutations). | nih.gov |
| 2,4-DCP | Allium cepa, Vicia faba root tip cells | Exhibited cytogenetic and genotoxic effects, altering mitotic index and nucleic acid content. | academicjournals.org |
Applications in Agrochemical and Pharmaceutical Research Paradigms
This compound is a valuable chemical intermediate, primarily utilized in the synthesis of more complex, biologically active molecules for the agrochemical sector. Its dichlorophenylacetate core structure serves as a key building block for various active compounds.
The 2,4-dichlorophenyl moiety is a common feature in many pesticides. This compound and structurally similar compounds are important precursors in their synthesis. For example, the related compound 2,4-dichlorophenyl acetaldehyde (B116499) is a key intermediate in the production of the fungicide tetraconazole. google.com The synthesis of this intermediate can involve reactions with compounds like ethyl chloroacetate, highlighting the utility of such acetate esters in building the final active molecule. google.com
Furthermore, derivatives of 2,4-dichlorophenylacetic acid are used in the creation of herbicide safeners. Mefenpyr-diethyl, a safener used to protect cereal crops from herbicide injury, is chemically identified as 1-(2,4-Dichlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazole-3,5-dicarboxylic acid diethyl ester. sigmaaldrich.com The synthesis of such pyrazole (B372694) derivatives often involves the reaction of a dichlorophenyl hydrazine (B178648) with a suitable keto-ester, demonstrating the role of dichlorophenyl-containing building blocks in the development of sophisticated agrochemical products.
The chemical structure of this compound makes it a versatile precursor for a range of bioactive molecules. The 2,4-dichlorophenyl group is a well-established pharmacophore in antifungal agents. For instance, new antifungal compounds with a 1-(2,4-dichlorophenyl) structure have been synthesized and shown to be active against various fungal pathogens. researchgate.net The synthesis of new 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazoles, which have shown antifungal activity against Candida and Aspergillus species, also originates from precursors containing the 2,4-dichlorophenyl group. nih.gov
While its primary application appears to be in the agrochemical field, the structural motifs within this compound are also relevant to pharmaceutical research. The related compound, 2,4-dichlorophenol (2,4-DCP), is noted as an intermediate for both herbicides and pharmaceuticals. nih.gov The synthesis of various bioactive molecules, including those with potential therapeutic applications, often involves the use of esterified phenylacetic acids as starting materials or intermediates. mdpi.com
Environmental Fate and Ecotoxicological Research of Ethyl 2 2,4 Dichlorophenyl Acetate
Degradation Pathways in Environmental Compartments
The environmental persistence of Ethyl 2-(2,4-dichlorophenyl)acetate is determined by its susceptibility to various degradation processes, including photodegradation, biodegradation, and hydrolysis.
The biodegradation of this compound is expected to be initiated by the microbial hydrolysis of the ester linkage. This initial step would yield ethanol (B145695) and 2-(2,4-dichlorophenyl)acetic acid. The subsequent degradation of the resulting carboxylic acid is likely to follow pathways similar to those observed for the widely studied herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).
Microbial degradation of 2,4-D is a well-documented process involving a series of enzymatic reactions. The initial step is often the cleavage of the ether bond to form 2,4-dichlorophenol (B122985) (2,4-DCP). This is followed by the hydroxylation of 2,4-DCP to form dichlorocatechol, which then undergoes ring cleavage. The entire process ultimately breaks down the aromatic ring into simpler molecules that can be integrated into central metabolic pathways like the tricarboxylic acid cycle. A variety of bacterial and fungal strains have been identified with the capability to degrade 2,4-D.
The primary abiotic degradation pathway for this compound in aqueous environments is anticipated to be hydrolysis. Esters of this nature are known to undergo hydrolysis, a reaction that is influenced by pH. This process involves the cleavage of the ester bond, resulting in the formation of the corresponding carboxylic acid, 2-(2,4-dichlorophenyl)acetic acid, and ethanol.
Studies on the closely related 2,4-D ethyl ester (2,4-DEE) in rice field water have demonstrated very rapid degradation through hydrolysis. In these studies, the primary breakdown product detected was 2,4-D acid, indicating the lability of the ester linkage in an aquatic environment. It is highly probable that this compound exhibits similar hydrolytic instability.
Transformation Products and Metabolites in Environmental Systems
Based on the expected degradation pathways, the principal transformation products of this compound in the environment are predicted to be 2-(2,4-dichlorophenyl)acetic acid and its subsequent metabolite, 2,4-dichlorophenol.
Research on the transformation of 2,4-D ethyl ester in a rice field ecosystem provides a strong analogue for the expected metabolites of this compound. In that study, both 2,4-D acid and 2,4-dichlorophenol (2,4-DCP) were identified as major metabolites in both soil and water samples. The concentration of these metabolites varied over time, with 2,4-D acid being detected shortly after application, followed by the appearance of 2,4-DCP.
Table 1: Transformation Products of a Structural Analog (2,4-D Ethyl Ester) in a Rice Field Environment
| Environmental Compartment | Major Transformation Products Detected |
| Field Water | 2,4-D acid, 2,4-Dichlorophenol (2,4-DCP) |
| Soil | 2,4-D acid, 2,4-Dichlorophenol (2,4-DCP) |
Data inferred from a study on the transformation of 2,4-D ethyl ester.
Bioaccumulation and Biotransformation Potential in Aquatic Organisms
There is no specific data available regarding the bioaccumulation and biotransformation of this compound in aquatic organisms. To estimate the bioaccumulation potential, the octanol-water partition coefficient (Log P) can be used as a screening tool. A higher Log P value generally suggests a greater potential for a substance to accumulate in the fatty tissues of organisms. The predicted XLogP3 for this compound is 3.6, which indicates a moderate potential for bioaccumulation.
In the absence of direct experimental data, the biotransformation of this compound within aquatic organisms would likely mirror the initial stages of environmental degradation, namely hydrolysis of the ester to 2-(2,4-dichlorophenyl)acetic acid, followed by further metabolic processes.
Advanced Ecotoxicological Assessments at Trophic Levels
Comprehensive ecotoxicological assessments of this compound across different trophic levels (e.g., algae, invertebrates, fish) are not documented in the available scientific literature. Such assessments would be necessary to fully characterize the potential risk of this compound to aquatic and terrestrial ecosystems. These studies would involve determining key toxicity endpoints such as the EC50 (effective concentration for 50% of the population) for algae and invertebrates, and the LC50 (lethal concentration for 50% of the population) for fish. Without this data, a quantitative environmental risk assessment for this compound cannot be completed.
Impact on Aquatic Ecosystems
The introduction of chemical substances into aquatic environments can have profound effects on the organisms that inhabit them. The impact of this compound on aquatic ecosystems is primarily understood through the lens of research on 2,4-D esters, which are generally recognized as being more toxic to aquatic life than the acid or salt forms of 2,4-D. epa.gov
Research has consistently shown that ester formulations of 2,4-D can range from slightly to highly toxic to fish. epa.gov Similarly, some ester forms are considered moderately toxic to freshwater invertebrates, which are a crucial part of the aquatic food web. epa.gov The toxicity of these esters is a significant concern for the health and survival of aquatic species.
In aqueous solutions, esters of 2,4-D can undergo hydrolysis to form the parent 2,4-D acid. For instance, the half-life for the hydrolysis of 2,4-D ethylhexyl ester in river water has been calculated to be 6.2 hours. inchem.org This transformation is a key aspect of its environmental fate, as the resulting acid has different toxicity and mobility characteristics. Photolysis, or the breakdown of the chemical by light, is another degradation pathway. For the 2,4-D ethylhexyl ester, the half-life for degradation in light was found to be 128.2 days. inchem.org
Table 1: Aquatic Toxicity Data for Selected 2,4-D Esters (for comparative reference)
| Chemical | Species | Exposure Duration | Endpoint | Value | Toxicity Classification | Reference |
| 2,4-D Butoxyethyl Ester | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 1.1 mg/L | High | epa.gov |
| 2,4-D Butoxyethyl Ester | Bluegill Sunfish (Lepomis macrochirus) | 96 hours | LC50 | 0.9 mg/L | High | epa.gov |
| 2,4-D Ethylhexyl Ester | Daphnia magna (Water flea) | 48 hours | EC50 | >100 mg/L | Practically Non-toxic | inchem.org |
Note: The data in this table is for related 2,4-D esters and not for this compound. It is provided for illustrative purposes to show the range of toxicities observed for similar compounds.
Soil Ecotoxicity Studies
The fate of chemical compounds in soil is a complex process influenced by factors such as soil type, organic matter content, microbial activity, and moisture levels. For esters of 2,4-D, including this compound, the primary degradation pathway in soil is hydrolysis to the parent 2,4-D acid. inchem.org
Studies on the 2,4-D ethylhexyl ester have shown that this hydrolysis can be rapid. In laboratory slurries of silty clay and sandy loam soils, the half-life of the ester was calculated to be 1.25 hours and 1.45 hours, respectively. inchem.org This rapid conversion means that the long-term environmental behavior in soil is largely that of the 2,4-D acid.
The mobility and leaching potential of these compounds are also important considerations. While the ester forms may have different adsorption characteristics, the resulting 2,4-D acid is known to be relatively mobile in most soils, with its potential to leach being influenced by soil pH and organic matter content.
Volatilization, the process of a chemical turning into a vapor and entering the atmosphere, has been found to be a minor pathway for the loss of 2,4-D ethylhexyl ester from soil, with losses being less than 1%. inchem.org Photodegradation on soil surfaces is also considered a minor degradation route. inchem.org
The microbial community in the soil plays a crucial role in the ultimate breakdown of 2,4-D. Once the ester is hydrolyzed, the resulting 2,4-D acid is degraded by a wide variety of soil microorganisms.
Table 2: Soil Fate Data for a Related 2,4-D Ester (for comparative reference)
| Chemical | Soil Type | Process | Half-life | Reference |
| 2,4-D Ethylhexyl Ester | Silty Clay | Hydrolysis | 1.25 hours | inchem.org |
| 2,4-D Ethylhexyl Ester | Sandy Loam | Hydrolysis | 1.45 hours | inchem.org |
Note: This data is for a related 2,4-D ester and is intended to provide an indication of the potential soil behavior of this compound.
Emerging Research Directions and Future Perspectives for Ethyl 2 2,4 Dichlorophenyl Acetate
Novel Applications in Materials Science and Polymer Chemistry
The unique structural features of Ethyl 2-(2,4-dichlorophenyl)acetate, namely the dichlorinated phenyl ring and the reactive ester group, make it a candidate for exploration in materials science and polymer chemistry. Although direct applications are still an emerging area of research, the compound can be viewed as a versatile building block.
Monomer Synthesis: The ester functionality of this compound can be chemically modified to introduce polymerizable groups. For instance, hydrolysis to its parent acid, 2,4-dichlorophenylacetic acid sigmaaldrich.com, followed by conversion to an acid chloride or reaction with a hydroxyl-containing monomer, could incorporate the dichlorophenyl moiety into polyester (B1180765) or polyamide chains. These polymers could exhibit enhanced thermal stability, flame retardancy, or specific optical properties conferred by the halogenated aromatic ring.
Functional Polymers: The dichlorophenyl group itself is a key functional component. In polymer science, the incorporation of such groups can be used to modify the refractive index, dielectric constant, and chemical resistance of materials. Research into polymers containing chlorinated aromatic rings suggests potential applications in specialized coatings, high-performance films, and electronic materials. While not directly involving the title compound, the principles support its potential as a precursor for creating polymers with tailored properties.
Material Building Blocks: Suppliers in the material science sector list this compound as a material building block, suggesting its availability for research and development in creating novel materials like organic light-emitting diode (OLED) materials or liquid crystals. bldpharm.com
Integration with Supramolecular Chemistry Research
Supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for the future application of this compound. The assembly of molecules into larger, ordered structures is governed by subtle forces that can be engineered into chemical compounds.
Halogen Bonding: The two chlorine atoms on the phenyl ring are potential halogen bond donors. Halogen bonding is a highly directional and specific non-covalent interaction that is increasingly used to construct complex supramolecular architectures, such as co-crystals and liquid crystals. This compound could be co-crystallized with halogen bond acceptors (e.g., pyridines, amines) to create new solid-state materials with predictable structures and properties.
Aromatic Interactions: The electron-deficient dichlorophenyl ring can participate in π-π stacking interactions with electron-rich aromatic systems. These interactions are fundamental to the design of molecular sensors, charge-transfer complexes, and self-assembling systems. By pairing this compound with appropriate aromatic partners, researchers could develop new host-guest systems or stimuli-responsive materials.
Advanced Drug Delivery Systems and Prodrug Research
The ester linkage in this compound is a classic feature of a prodrug design, where a temporarily inactive molecule is metabolized into an active drug within the body. This opens significant avenues for its use in advanced therapeutic systems.
Prodrug Strategy: The compound is an ester of 2,4-dichlorophenylacetic acid. sigmaaldrich.com This acid and its derivatives have been investigated for their biological activities, including potential anti-inflammatory properties through the inhibition of enzymes like COX-2. mdpi.com this compound can be considered a simple prodrug that, upon enzymatic or hydrolytic cleavage of the ester bond in vivo, would release the active 2,4-dichlorophenylacetic acid. This strategy can improve the bioavailability and pharmacokinetic profile of the parent acid.
Targeted Drug Delivery: The development of stimuli-responsive drug delivery systems is a major goal in medicine. nih.gov Prodrugs can be designed to be activated by specific conditions, such as the lower pH found in tumor microenvironments or inflammatory tissues. nih.gov Derivatives of this compound could be incorporated into larger systems, like polymer-drug conjugates, that release their therapeutic cargo only at the site of disease, minimizing side effects. mdpi.com For example, research into acid-sensitive prodrugs highlights linkers that cleave at low pH, a strategy that could be adapted for derivatives of this compound. nih.gov
Polymer Prodrugs: The molecule could be incorporated as a pendant group onto a biocompatible polymer backbone. Such brush-like polymer prodrugs can have enhanced solubility, prolonged circulation times, and the ability to accumulate in target tissues through the enhanced permeability and retention (EPR) effect. mdpi.com
Machine Learning and AI in Predicting Reactivity and Biological Activity
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and pharmaceutical research by enabling rapid prediction of molecular properties, thereby accelerating discovery. uminho.ptresearchgate.net this compound, with its defined chemical structure, is an ideal candidate for in silico analysis using these powerful computational tools.
The process involves converting the molecular structure into a machine-readable format, known as featurization. researchgate.net Common methods include SMILES strings or molecular fingerprints, which capture the compound's structural features. nih.gov These features are then fed into ML models to predict various endpoints. For example, a study on the related herbicide 2,4-dichlorophenoxyacetic acid utilized machine learning to predict its removal from wastewater, demonstrating the applicability of these models to related chemical structures. researchgate.net
Table 1: Potential AI/ML Applications for this compound
| AI/ML Model Type | Predicted Property / Application | Potential Impact on Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) Models | Prediction of biological activity (e.g., enzyme inhibition, herbicidal effects). | Prioritizes the compound for specific biological screening, saving time and resources. |
| Deep Neural Networks (DNNs) | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. researchgate.net | Early identification of potential liabilities in drug development, reducing late-stage failures. |
| Graph Neural Networks (GNNs) | Prediction of reaction outcomes and optimal synthesis pathways. mdpi.com | Accelerates chemical synthesis planning and optimization. |
By leveraging AI, researchers can unlock the hidden potential of this compound, guiding future experimental work toward the most promising applications in medicine, agriculture, and materials science. mdpi.com
Sustainable Manufacturing and Life Cycle Assessment
The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. This involves both the development of environmentally friendly synthetic routes (green chemistry) and a holistic evaluation of a product's environmental impact from cradle to grave, known as Life Cycle Assessment (LCA).
Sustainable Manufacturing: The future synthesis of this compound will likely focus on green chemistry principles. This includes using renewable feedstocks, employing catalytic rather than stoichiometric reagents, minimizing waste, and using safer, biodegradable solvents like ethyl acetate (B1210297) itself. iolcp.comslchemtech.com For instance, the production of ethyl acetate, one of the presumed reactants, is shifting towards bio-based routes using fermentation of renewable sources. tudelft.nlpatsnap.com Similar bio-based approaches could be explored for the 2,4-dichlorophenyl precursor, potentially reducing the reliance on fossil fuels.
Life Cycle Assessment (LCA): An LCA provides a systematic and quantitative framework for evaluating the environmental impacts of a product throughout its entire life cycle. researchgate.net A "cradle-to-gate" LCA for this compound would analyze the impacts from raw material extraction through to the final manufactured product leaving the factory gate. specialty-chemicals.eu Key hotspots, or stages with the highest environmental burden, would be identified. researchgate.net Based on LCAs of similar fine chemicals, these hotspots are often the energy-intensive synthesis of precursors and the use and disposal of solvents. researchgate.net
Table 2: Illustrative Stages of a "Cradle-to-Gate" Life Cycle Assessment for this compound
| Life Cycle Stage | Key Inputs | Potential Environmental Outputs & Impacts |
|---|---|---|
| Raw Material Extraction & Processing | Crude oil/natural gas (for precursors), energy, water | Greenhouse gas emissions, resource depletion |
| Synthesis of Intermediates | e.g., 2,4-dichlorophenol (B122985), acetic acid | Energy consumption, chemical waste, wastewater, air emissions |
| Esterification Reaction | Intermediates, catalyst, solvent (if any), energy | Byproducts, solvent losses, energy-related emissions |
| Purification | Energy (for distillation), solvents | Purified product, waste streams, solvent emissions |
| Packaging & Transport | Packaging materials, fuel | Solid waste, transport-related emissions |
By conducting a thorough LCA, manufacturers can pinpoint the most significant environmental impacts and develop strategies for mitigation, such as improving energy efficiency, recycling solvents, or sourcing greener raw materials. researchgate.netdtu.dk This approach is crucial for ensuring that future production of this compound aligns with global sustainability goals.
Conclusion
Synthesis of Key Research Findings on Ethyl 2-(2,4-dichlorophenyl)acetate
This compound is a significant chemical intermediate, primarily recognized for its role in the synthesis of pharmaceuticals. drpress.orgresearchgate.net Research has established its identity as a dichlorinated benzene (B151609) derivative with the chemical formula C10H10Cl2O2. nih.gov The principal application highlighted in scientific literature is its function as a precursor in the multi-step synthesis of Loratadine, a widely used second-generation antihistamine. drpress.orgresearchgate.net The synthesis of Loratadine involves several complex chemical pathways where intermediates like this compound are crucial for building the final tricyclic structure of the drug. drpress.org
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite its established role, specific research focusing exclusively on this compound is limited, leading to several knowledge gaps.
"Green" Synthesis Routes: There is a lack of dedicated research on developing environmentally benign synthesis methods specifically for this compound. While the broader synthesis of related pharmaceuticals aims for greener processes, targeted studies on this intermediate could yield more efficient and less hazardous production methods, for example, by using solid-supported catalysts or solvent-free conditions, similar to research on other chlorinated esters. researchgate.netrsc.org
Alternative Applications: The literature is heavily skewed towards its application in Loratadine synthesis. There is a significant opportunity to explore its potential as a building block for other biologically active compounds or materials. Its dichlorinated phenyl ring is a common feature in agrochemicals and other pharmaceuticals, suggesting that this intermediate could be a versatile synthon. google.comresearchgate.net For example, related dichlorophenyl compounds are key intermediates in the synthesis of fungicides like tetraconazole. google.com
Physicochemical and Spectroscopic Characterization: While basic properties are documented in databases like PubChem, a comprehensive, publicly available dataset of its spectroscopic (e.g., detailed NMR, IR, Mass Spectrometry) and physicochemical (e.g., solubility in various solvents, thermal stability) properties is not readily found in peer-reviewed journals. nih.gov Such data would be invaluable for process optimization and quality control in industrial settings.
Reaction Kinetics and Mechanistic Studies: In-depth studies on the kinetics and mechanisms of reactions involving this compound are not extensively reported. A deeper understanding could lead to significant process optimization, such as improved catalyst selection, reduced reaction times, and minimization of by-products. drpress.org
Significance of Future Research Contributions in the Field
Future research on this compound holds considerable significance for both academic and industrial chemistry.
Addressing the knowledge gaps identified above would contribute significantly to the field. Developing novel, greener synthesis protocols for this intermediate would align with the broader industry trend towards sustainable chemical manufacturing, potentially lowering the environmental impact and production cost of essential medicines like Loratadine. researchgate.netgoogle.com
Furthermore, exploring the utility of this compound as a precursor for new chemical entities is a promising avenue. Its structure could be leveraged to create libraries of novel compounds for screening in drug discovery or agrochemical research programs. This could lead to the identification of new therapeutic agents or crop protection chemicals.
Finally, detailed mechanistic and kinetic studies would not only optimize existing industrial processes but also contribute to the fundamental understanding of organic synthesis. The electronic effects of the two chlorine atoms on the phenyl ring present interesting chemical challenges and opportunities for academic exploration. Such foundational research can provide valuable insights applicable to the synthesis of a wide range of other halogenated aromatic compounds.
Q & A
Q. Table 1: Comparison of Synthesis Conditions
Advanced: How can reaction parameters be optimized to minimize byproducts during synthesis?
Methodological Answer:
Byproduct formation (e.g., hydrolysis products or sulfonated derivatives) can be mitigated by:
- Controlling water content : Use anhydrous ethanol and molecular sieves to suppress hydrolysis of the ester .
- Catalyst optimization : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce sulfonation side reactions.
- Temperature modulation : Maintain reflux temperatures (78–80°C for ethanol) to avoid thermal decomposition. Lower temperatures (40–50°C) with microwave-assisted synthesis may improve selectivity .
- In-situ monitoring : Employ real-time FTIR or HPLC to detect intermediates and adjust conditions dynamically .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm ester linkage (δ ~4.1–4.3 ppm for CH₂CH₃; δ ~170 ppm for carbonyl). Aromatic protons from the 2,4-dichlorophenyl group appear as doublets (δ ~7.2–7.5 ppm) .
- IR Spectroscopy : Key peaks include C=O stretch (~1740 cm⁻¹) and C-O ester vibration (~1250 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 262 (C₁₀H₉Cl₂O₂) with fragments at m/z 215 (loss of CH₂CH₃) and m/z 179 (dichlorophenyl fragment) .
Advanced: How do structural modifications of this compound influence its biological activity?
Methodological Answer:
Derivatives with imidazole or hydrazone substituents (e.g., Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate) exhibit enhanced antifungal activity against Candida albicans (MIC: 2–4 µg/mL) by disrupting ergosterol biosynthesis . Modifications to the ester group (e.g., hydrolysis to the free acid) reduce bioactivity, highlighting the importance of lipophilicity for membrane penetration .
Q. Table 2: Biological Activity of Derivatives
| Derivative | Target Organism | MIC (µg/mL) | Mechanism | Source |
|---|---|---|---|---|
| This compound | Aspergillus niger | 16 | Cell wall disruption | |
| Hydrazone-functionalized derivative | Candida albicans | 2–4 | Ergosterol inhibition |
Data Contradiction: Why do studies report conflicting yields for this compound synthesis?
Methodological Answer:
Discrepancies arise from:
- Solvent purity : Traces of water in ethanol reduce yields by promoting hydrolysis .
- Catalyst concentration : Excess H₂SO₄ (>2% v/v) accelerates side reactions (e.g., sulfonation), lowering purity .
- Isolation methods : Precipitation in ice water vs. column chromatography leads to yield variations (60–85%) .
Advanced: What computational methods support the design of this compound derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reactivity of the dichlorophenyl ring toward electrophilic substitution .
- Molecular Docking : Simulate binding affinity to fungal CYP51 (lanosterol demethylase) to prioritize derivatives for synthesis .
- QSAR Models : Correlate logP values with antifungal activity to guide functional group selection .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate/hexane (3:7) for high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane (gradient elution) resolves ester from unreacted acid or sulfonated byproducts .
- Distillation : Vacuum distillation (bp ~120°C at 10 mmHg) for large-scale purification .
Advanced: How can mechanistic studies resolve contradictions in reaction pathways?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled ethanol to confirm esterification vs. transesterification pathways .
- Kinetic Profiling : Monitor rate constants under varying pH and temperature to identify rate-determining steps .
- Trapping Intermediates : Add scavengers (e.g., D₂O) to detect acyloxycarbenium ions in acid-catalyzed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
